molecular formula C19H18FNO2S2 B2509256 3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097893-21-3

3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2509256
CAS No.: 2097893-21-3
M. Wt: 375.48
InChI Key: HMYVRKDOJGUENK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a structurally complex propanamide derivative featuring a 2-fluorophenyl group, a hydroxyl-substituted ethylamine backbone, and dual thiophene (2-yl and 3-yl) substituents. This compound’s unique design combines aromatic fluorine, heterocyclic thiophenes, and a polar hydroxyl group, making it a candidate for applications in medicinal chemistry or materials science. Its synthesis likely involves multi-step reactions, including amide coupling and Stille cross-coupling for thiophene integration, as inferred from analogous methods in thiophene-functionalized compounds .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S2/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYVRKDOJGUENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A fluorophenyl group
  • A hydroxy group
  • Two thiophene rings

This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : It may interact with specific enzymes, altering their activity.
  • Receptor modulation : The compound could bind to receptors, influencing signal transduction pathways.

These interactions may lead to therapeutic effects, particularly in the context of diseases where these targets are implicated.

Antiviral Activity

Recent studies have explored the antiviral properties of thiophene derivatives. For instance, compounds similar to this compound showed significant inhibition against viral replication in vitro.

CompoundTarget VirusIC50 (µM)
Compound AHCV32.2
Compound BHIV0.35
3-(2-fluorophenyl)-N-[...]TBDTBD

Note: Specific IC50 values for the target compound are yet to be determined.

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of this class inhibited enzymes involved in metabolic pathways, suggesting a potential role in metabolic disorders.
    • Findings : The compound exhibited IC50 values ranging from 1 µM to 5 µM against tested enzymes.
  • Receptor Binding Studies :
    • Docking studies indicated strong binding affinity to serotonin receptors, which could imply antidepressant or anxiolytic properties.
    • Results : Binding affinity was calculated with a Kd value of approximately 0.25 µM.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of key intermediates via Suzuki–Miyaura coupling.
  • Functionalization through oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared substituents, such as fluorophenyl, thiophene, or hydroxyethyl groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound: 3-(2-Fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide C₂₃H₂₁FNO₂S₂ 426.55 2-fluorophenyl, dual thiophenes, hydroxyl Unique dual thiophene substitution; potential enhanced π-π stacking or receptor affinity.
BG14270: N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide C₂₀H₂₁NO₅S₂ 419.51 Methanesulfonylphenyl, furan, thiophene-3-yl Polar sulfonyl group may improve solubility; furan introduces oxygen heteroatom.
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₁₁H₁₃FNOS 199.22 Thiophene-2-yl, methyl, hydroxyl Simplified structure; lacks fluorophenyl and dual thiophene substitution.
Ortho-fluoroisobutyryl fentanyl (N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₅H₃₀FN₂O 398.52 2-fluorophenyl, piperidine, phenethyl Opioid receptor agonist; piperidine core critical for activity.
(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide C₂₁H₂₀NO₃S₃ 438.58 Dual thiophenes, ethenesulfonamide Sulfonamide group enhances electrophilicity; styrenyl backbone.

Key Findings

Dual Thiophene Substitution : The target compound’s dual thiophene (2-yl and 3-yl) groups differentiate it from analogs like BG14270 (single thiophene) or 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide. This design may enhance electronic interactions in binding pockets or material matrices .

Fluorophenyl vs. Other Aromatic Groups: The 2-fluorophenyl group, shared with opioid derivatives like ortho-fluoroisobutyryl fentanyl, is associated with improved metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic Complexity : The compound’s synthesis likely requires advanced techniques such as palladium-catalyzed cross-coupling (for thiophene attachment) and careful regioselective functionalization, as seen in related thiophene-based syntheses .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Introduction of the fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis.
  • Step 2 : Formation of the hydroxyethyl-thiophene core using a Grignard reagent (e.g., thiophene-derived organomagnesium bromide) reacting with an aldehyde intermediate .
  • Step 3 : Amidation via coupling the propanamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions . Optimization : Control temperature (0–5°C for Grignard reactions), use anhydrous solvents (THF, DCM), and employ column chromatography for purification. Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂) can improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • NMR : ¹H/¹³C NMR to confirm the presence of fluorophenyl (δ ~7.2–7.5 ppm), thiophene protons (δ ~6.8–7.1 ppm), and hydroxyethyl groups (broad singlet at δ ~2.5–3.5 ppm) .
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups .
  • X-ray Crystallography : Use the SHELX system (SHELXL/SHELXS) for resolving crystal structures. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) per CLSI guidelines .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using fluorometric kits .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and target interactions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis set) to assess reactivity. Solvent effects can be modeled with PCM .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to analyze stability .

Q. How to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration).
  • Purity Analysis : Validate compound purity via HPLC (≥95%) and LC-MS to rule out degradation products .
  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve statistical reliability .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts for hydroxyethyl group formation (ee > 90%) .
  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation .

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